molecular formula C10H13ClFN B1433551 (1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hcl CAS No. 1466429-31-1

(1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hcl

Cat. No.: B1433551
CAS No.: 1466429-31-1
M. Wt: 201.67 g/mol
InChI Key: STIGKSYKJSYOOT-HNCPQSOCSA-N
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Description

(1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hydrochloride is a chemical compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a fluorine atom at the 7th position and an amine group at the 1st position of the tetrahydronaphthalene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hydrochloride typically involves the reduction of a corresponding nitro compound. One common method includes the reduction of 7-fluoro-1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to obtain the amine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the nitro group to an amine group efficiently. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinones, fully saturated amines, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in (1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hydrochloride imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring high specificity and performance.

Properties

IUPAC Name

(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIGKSYKJSYOOT-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC(=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1466429-31-1
Record name (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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